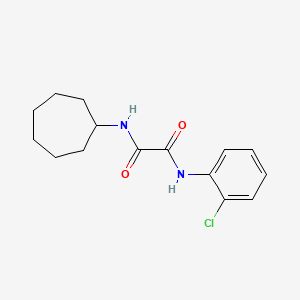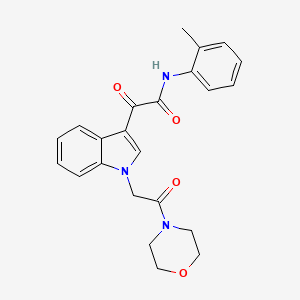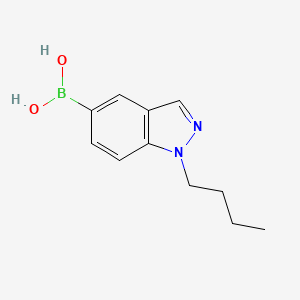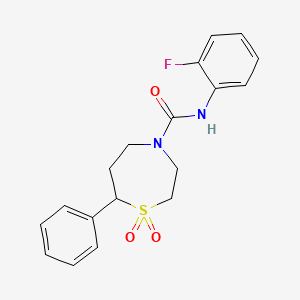
N'-(2-chlorophenyl)-N-cycloheptyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2-chlorophenyl)-N-cycloheptyloxamide” is a complex organic compound. It contains a cycloheptyl group (a seven-membered carbon ring), an oxamide group (a functional group containing a carbonyl group (C=O) attached to a nitrogen atom), and a 2-chlorophenyl group (a phenyl ring with a chlorine atom attached at the 2nd position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties of both aromatic (due to the phenyl group) and aliphatic compounds (due to the cycloheptyl group). The presence of the oxamide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the oxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the chlorine atom might make it relatively more polar .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies. The crystal structure of 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, a similar compound, has been studied and published . This research provides valuable information about the molecular structure, atomic coordinates, and displacement parameters .
Computational Analyses
The compound has been investigated computationally. The electronic properties of the compound have been examined using HOMO/LUMO contour plot and MEP maps . These computational analyses provide insights into the compound’s electronic structure and potential reactivity .
Antibacterial Properties
The compound has been studied for its antibacterial properties. In vitro antibacterial activity of the synthesized compounds has been tested against various Gram-positive and Gram-negative bacteria .
Antibiofilm Properties
The compound has been researched for its antibiofilm properties. Biofilms are communities of microorganisms that can cause persistent infections. The compound’s ability to inhibit biofilm formation has been investigated .
Molecular Docking Analyses
Molecular docking analyses have been conducted with the compound. These analyses help in understanding how the compound interacts with biological targets. For example, one of the derivatives of the compound was found to be a good inhibitor candidate against Enterococcus faecalis .
Synthesis of Derivatives
The compound has been used as a starting material for the synthesis of various derivatives. These derivatives have been characterized using spectral techniques and further investigated for their properties .
Safety and Hazards
As with any chemical compound, handling “N’-(2-chlorophenyl)-N-cycloheptyloxamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If the compound is intended for use as a drug, it would need to undergo rigorous testing to determine its safety profile .
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has unique chemical properties, it could be studied for potential uses in material science or other fields .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWTKXIYMJACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-cycloheptyloxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)



![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)


![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)